

Spectroscopic Comparison of 4-Chloro-2,5-dimethoxyaniline and its Positional Isomer

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Compound of Interest

Compound Name: 4-Chloro-2,5-dimethoxyaniline

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A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4-Chloro-2,5-dimethoxyaniline** and its positional isomer, 5-Chloro-2,4-dimethoxyaniline. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven resource to distinguish between these closely related compounds. The information presented herein is crucial for ensuring the correct identification and purity of these intermediates in synthetic chemistry and pharmaceutical development.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for **4-Chloro-2,5-dimethoxyaniline** and 5-Chloro-2,4-dimethoxyaniline. This quantitative data facilitates a direct comparison of their spectral properties.

Spectroscopic Technique	4-Chloro-2,5-dimethoxyaniline	5-Chloro-2,4-dimethoxyaniline
^1H NMR	Data available, specific shifts depend on solvent and instrument.[1]	Data available, specific shifts depend on solvent and instrument.[2]
^{13}C NMR	Data available, specific shifts depend on solvent and instrument.[1]	Data available, specific shifts depend on solvent and instrument.[2][3]
Mass Spec. (GC-MS)	m/z top peaks: 172, 187, 174. [1]	m/z top peaks: 172, 187, 129. [2]
Infrared (IR)	Data available, characteristic peaks for functional groups.[1]	Data available, characteristic peaks for functional groups.[2] [4]
Melting Point	118-120 °C	90-92 °C[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are representative of standard analytical practices for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer.
- ^1H NMR Acquisition:
 - A standard single-pulse experiment was used.
 - The spectral width was set to encompass all expected proton resonances (typically 0-12 ppm).

- A sufficient number of scans (e.g., 16 or 32) were averaged to obtain a good signal-to-noise ratio.
- Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - A proton-decoupled pulse sequence was used to simplify the spectrum.
 - The spectral width was set to cover the expected carbon chemical shift range (typically 0-200 ppm).
 - A larger number of scans were acquired due to the lower natural abundance of ¹³C.
 - Chemical shifts were referenced to the deuterated solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane or methanol.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was used.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) was employed.
 - Carrier Gas: Helium was used as the carrier gas at a constant flow rate.
 - Oven Temperature Program: A temperature gradient was used to ensure separation of any impurities and the analyte. For example, an initial temperature of 60°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/min.
 - Inlet Temperature: The injector was maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.

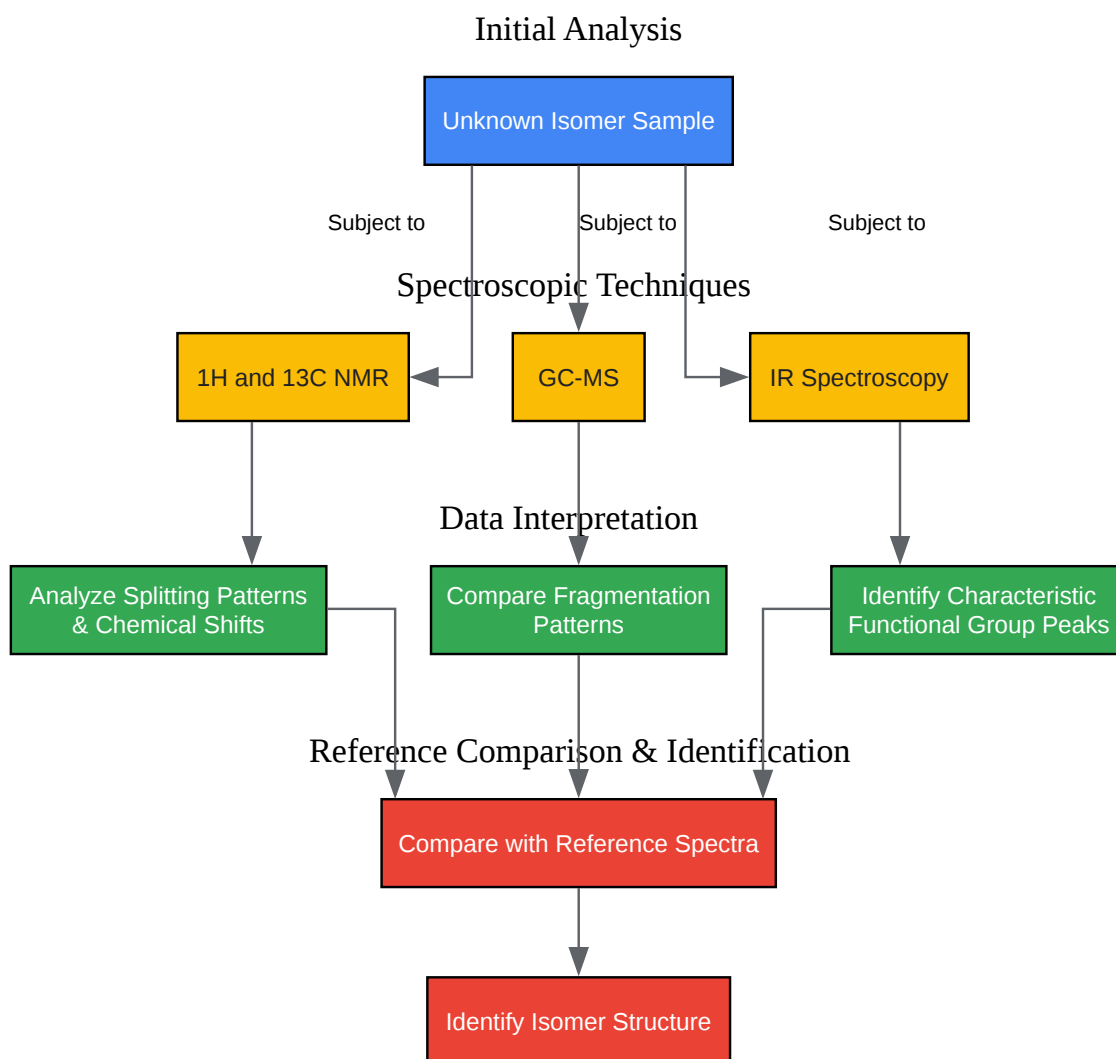
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: The mass-to-charge ratio (m/z) was scanned over a range of approximately 40-400 amu.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the analyte was finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used.
- Data Acquisition:
 - A background spectrum of the empty sample compartment (or the ATR crystal) was recorded.
 - The sample was placed in the infrared beam path, and the spectrum was acquired.
 - The spectrum was typically recorded over the range of 4000-400 cm^{-1} .

Analytical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of **4-Chloro-2,5-dimethoxyaniline** and its isomers.



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A logical workflow for the spectroscopic differentiation of isomers.

This structured approach, combining multiple spectroscopic techniques, allows for the unambiguous identification of **4-Chloro-2,5-dimethoxyaniline** and its positional isomers, which is a critical step in quality control and chemical research.

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References

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